2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound features a 1,2,4-thiadiazole core substituted with a phenyl group at position 3 and a sulfanyl group at position 3. The sulfanyl group bridges to an acetamide moiety, which is further linked to a 4-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-6-8-13(9-7-12)21-14(24)10-25-16-22-15(23-26-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPUISAZOJFFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with 4-(trifluoromethyl)phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.
Medicine: Shows potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets. The thiadiazole ring can disrupt DNA replication processes, leading to the inhibition of bacterial and cancer cell growth. The compound can also interact with enzymes and proteins, affecting their function and leading to cell death .
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
Triazole-Based Analogues
- Example : 2-[(4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Key Differences : Replaces the thiadiazole with a 1,2,4-triazole core. The triazole ring is less electron-deficient, which may reduce electrophilic interactions with targets.
- Biological Relevance : Triazole derivatives are widely studied for anti-inflammatory and antimicrobial activities. For instance, similar triazole-acetamide compounds demonstrated anti-exudative activity comparable to diclofenac sodium at 10 mg/kg .
Thiadiazole Derivatives with Substituent Variations
- Example: N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 511276-56-5, ) Key Differences: Substitutes the phenyl group on the thiadiazole with a methylsulfanyl group and the acetamide phenyl with a 4-fluorophenyl. Fluorine substitution enhances metabolic stability compared to trifluoromethyl .
Analogues with Modified Acetamide Substituents
Trifluoromethylphenyl vs. Other Electron-Withdrawing Groups
- Example: 2-(3-Hydroxy-5-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide (B2, ) Key Differences: Replaces the thiadiazole-sulfanyl linker with a phenoxy group. Functional Impact: The trifluoromethylphenyl group in both compounds enhances lipophilicity, but the absence of the thiadiazole in B2 likely reduces interactions with redox-sensitive targets .
Positional Isomerism in Phenyl Substitution
- Example : 4-(3-Phenyl-1,2,4-thiadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide ()
- Key Differences : The trifluoromethyl group is at the ortho position instead of para.
- Biological Relevance : Para-substituted analogs (like the target compound) often exhibit higher binding affinity due to better spatial alignment with hydrophobic pockets in enzymes like fatty-acid amide hydrolase 1 (FAAH1) .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
*Predicted using Molinspiration or similar tools.
†Estimated based on trifluoromethyl contribution.
Key Findings:
Trifluoromethyl Effect : The 4-(trifluoromethyl)phenyl group in the target compound increases lipophilicity (LogP ~3.8), favoring blood-brain barrier penetration compared to 4-fluorophenyl analogs (LogP ~2.9) .
Anti-Inflammatory Potential: Triazole-acetamide derivatives show efficacy in anti-exudative models, but thiadiazole analogs may offer improved metabolic stability due to reduced oxidative susceptibility .
Biological Activity
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a thiadiazole ring and various functional groups that contribute to its pharmacological potential. Research indicates that compounds within this class exhibit a range of activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiadiazole ring, which is crucial for its biological activity. The presence of trifluoromethyl and phenyl groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research has shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The thiadiazole ring is believed to interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells. For instance, studies indicate that the compound effectively reduces cell viability in several cancer cell lines, including breast and colon cancer cells.
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been documented in various animal models. In particular, this compound has shown efficacy in reducing seizure activity in models induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). The compound appears to modulate neuronal excitability through interactions with voltage-gated sodium channels.
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways.
- DNA Interaction : It may bind to DNA or RNA, disrupting replication and transcription processes.
- Ion Channel Modulation : The compound affects ion channels in neuronal cells, which is crucial for its anticonvulsant effects.
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide to achieve high yield and purity?
Methodological Answer:
- Reaction Conditions :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency at the thiadiazole sulfur atom .
- Temperature : Maintain 80–100°C to balance reaction kinetics and minimize side reactions (e.g., hydrolysis of the acetamide group) .
- Catalysts : Use coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for amide bond formation .
- Purification :
- Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
- Recrystallization from ethanol/water mixtures improves crystalline purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
